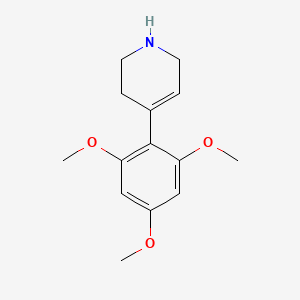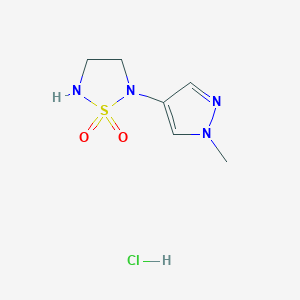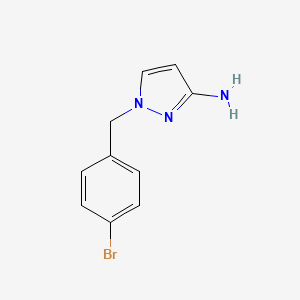![molecular formula C14H12N4S B2818587 4-{[(pyridin-3-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione CAS No. 440322-34-9](/img/structure/B2818587.png)
4-{[(pyridin-3-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(pyridin-3-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione is a heterocyclic compound that features a quinazoline core with a thione group at the 2-position and a pyridin-3-ylmethylamino substituent at the 4-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
作用机制
Target of Action
The compound “4-((pyridin-3-ylmethyl)amino)quinazoline-2(1H)-thione”, also known as “Oprea1_813331” or “4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione”, is a quinazoline derivative . Quinazoline derivatives have been reported to show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities . .
Mode of Action
Quinazoline derivatives have been reported to interact with various biological targets, leading to a range of biological activities
Biochemical Pathways
Quinazoline derivatives have been reported to affect a variety of biochemical pathways due to their broad range of medicinal activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Quinazoline derivatives have been reported to have a range of effects due to their broad spectrum of medicinal activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(pyridin-3-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid.
Introduction of the Thione Group: The thione group is introduced by reacting the quinazoline derivative with a sulfurizing agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.
Attachment of the Pyridin-3-ylmethylamino Group: The final step involves the nucleophilic substitution reaction where the quinazoline thione is reacted with pyridin-3-ylmethylamine under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-{[(pyridin-3-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding quinazoline-2-thiol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Pyridin-3-ylmethylamine, bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinazoline-2-sulfoxide, quinazoline-2-sulfone.
Reduction: Quinazoline-2-thiol.
Substitution: Various substituted quinazoline derivatives.
科学研究应用
4-{[(pyridin-3-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
相似化合物的比较
Similar Compounds
4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-one: Similar structure but with an oxygen atom instead of sulfur.
4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-sulfoxide: Oxidized form of the thione compound.
4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-sulfone: Further oxidized form with two oxygen atoms.
Uniqueness
4-{[(pyridin-3-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its oxygen analogs. The thione group can participate in unique interactions with biological targets, making this compound a valuable scaffold for drug discovery and development.
属性
IUPAC Name |
4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c19-14-17-12-6-2-1-5-11(12)13(18-14)16-9-10-4-3-7-15-8-10/h1-8H,9H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCOOYYXSNRFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-2,5-DIMETHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]FURAN-3-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2818504.png)
![1-(3,5-Difluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B2818505.png)
![1-(4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2818506.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide hydrochloride](/img/structure/B2818509.png)
![(2-Chloro-4-fluorophenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2818513.png)
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2818514.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2818520.png)


![2-Methyl-3-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline](/img/structure/B2818524.png)
![N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2818525.png)

